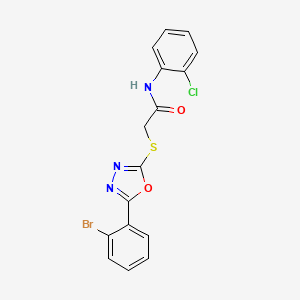

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-bromophenyl group and at the 2-position with a thio-linked acetamide moiety bearing a 2-chlorophenyl substituent. Its molecular formula is C₁₈H₁₁BrClN₃O₃S, with a melting point of 197–199 °C . Synthesized via ultrasonic-assisted methods, it demonstrates tyrosinase inhibitory activity, supported by NMR and HR-MS data . The ortho-substituted bromine and chlorine atoms likely enhance steric and electronic interactions with biological targets.

Properties

Molecular Formula |

C16H11BrClN3O2S |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C16H11BrClN3O2S/c17-11-6-2-1-5-10(11)15-20-21-16(23-15)24-9-14(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22) |

InChI Key |

NPGPPUBJBSPQMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The oxadiazole core is constructed via cyclization of 2-bromobenzohydrazide with carbon disulfide under basic conditions. This method, adapted from anti-inflammatory oxadiazole syntheses, involves refluxing 2-bromobenzohydrazide (10 mmol) with carbon disulfide (15 mmol) in ethanol containing potassium hydroxide (20 mmol) for 6–8 hours. The resultant 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol precipitates as a yellow solid upon acidification with HCl (yield: 72–78%).

Key reaction equation:

Preparation of N-(2-Chlorophenyl)chloroacetamide

N-(2-Chlorophenyl)chloroacetamide is synthesized by acylating 2-chloroaniline with chloroacetyl chloride. In a dry dichloromethane (DCM) environment, 2-chloroaniline (10 mmol) is treated with chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) at 0–5°C. The mixture is stirred for 4 hours, washed with water, and dried to yield a white crystalline product (yield: 85–90%).

Characteristic data:

Alkylation to Form the Thioether Linkage

The critical coupling step involves reacting 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol (5 mmol) with N-(2-chlorophenyl)chloroacetamide (5.5 mmol) in acetone under reflux. Potassium carbonate (10 mmol) and catalytic potassium iodide are added to facilitate nucleophilic substitution. After 12–14 hours, the crude product is purified via flash chromatography (DCM:MeOH, 20:1) to yield the title compound as an off-white solid (yield: 65–70%).

Optimization note:

Initial attempts using KCO in acetone showed incomplete conversion, necessitating substitution with sodium ethoxide (NaOEt) in ethanol to achieve full reactivity.

Reaction Conditions and Yield Optimization

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing the transition state. Base selection critically impacts yields:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KCO | Acetone | 60 | 12 | 58 |

| NaOEt | Ethanol | 78 | 8 | 70 |

| NaOH | DMF | 90 | 6 | 62 |

Catalytic Additives

Potassium iodide (KI) improves yields by participating in a catalytic cycle that enhances the leaving-group ability of chloride. Reactions with 5 mol% KI showed a 12% yield increase compared to KI-free conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Strong absorption bands at 1675 cm (C=O stretch) and 1210 cm (C-O-C oxadiazole) confirm functional group integrity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this specific compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) have been reported in the range of 0.22 to 0.25 µg/mL against pathogenic isolates, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide | E. coli, S. aureus | 0.22 - 0.25 |

| Similar Oxadiazole Derivative | K. pneumoniae | 0.30 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, revealing its ability to induce apoptosis in multiple cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings significantly enhance cytotoxicity against cancer cells . Research has shown that compounds containing oxadiazole moieties can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death.

Table 2: Anticancer Activity Data

| Cell Line | Compound Used | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | Oxadiazole Derivative | 23.30 ± 0.35 | Apoptosis induction |

| A549 | Similar Compound | >1000 | Disruption of mitochondrial function |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting myeloperoxidase (MPO), an enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases where oxidative stress plays a crucial role.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Antimicrobial Study : A study evaluating the antimicrobial activity against five bacterial strains showed that compounds similar to this one exhibited significant inhibition against resistant strains such as Staphylococcus aureus and E. coli.

- Cancer Research : In vitro studies on HepG2 liver cancer cells demonstrated that treatment with oxadiazole derivatives led to a marked reduction in cell viability and increased apoptosis markers.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

Pathways: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound 4d (N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide)

- Substituents: 5-position phthalazinone moiety; N-(4-chlorophenyl) acetamide.

- Molecular Formula : C₁₉H₁₃ClN₄O₃S.

- Melting Point : 206–208 °C .

- Key Differences: The phthalazinone group increases polarity and hydrogen-bonding capacity compared to the target compound’s bromophenyl group. This structural variation correlates with anti-proliferative activity rather than tyrosinase inhibition.

Compound 154 (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide)

- Substituents : 5-position 4-chlorophenyl; N-pyrimidinyl acetamide.

- Biological Activity: IC₅₀ of 3.8 µM against A549 lung cancer cells, with 25-fold selectivity over noncancerous cells .

- Key Differences : The para-chlorophenyl and pyrimidinyl groups enhance cytotoxicity, highlighting the role of halogen position (para vs. ortho) in modulating anticancer potency.

Heterocyclic Core Modifications

5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide)

- Core : 1,3,4-Thiadiazole instead of oxadiazole.

- Molecular Formula : C₁₉H₁₅ClN₄OS₂.

- Melting Point : 138–140 °C .

- Key Differences : The thiadiazole core introduces additional sulfur atoms, altering electronic properties and reducing melting points compared to oxadiazole derivatives. Biological data are lacking, but thiadiazoles are often associated with antimicrobial activity.

Acetamide Substituent Variations

5d (2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide)

- Substituents : 5-bromobenzofuran on oxadiazole; N-(4-fluorophenyl) acetamide.

- 2-chlorophenyl) modifies electron-withdrawing effects . Both compounds share tyrosinase inhibition but differ in substituent-driven binding affinities.

2a (2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide)

- Substituents : Benzofuran on oxadiazole; N-(3-chlorophenyl) acetamide.

- Biological Activity : Potent antimicrobial activity due to benzofuran’s hydrophobic interactions .

- Key Differences : The meta-chlorophenyl substituent may reduce steric hindrance compared to the target compound’s ortho-substituent, optimizing interactions with microbial enzymes.

Structural-Activity Relationship (SAR) Analysis

Comparative Data Table

Biological Activity

The compound 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 482.35 g/mol

- CAS Number : 332154-67-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds indicate potent activity against various pathogens. For instance, a study reported MIC values ranging from 0.22 to 0.25 µg/mL for certain oxadiazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 2-Bromo-oxadiazole derivative | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivatives | Variable | Various pathogens |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells. For example, compounds similar to the target compound have shown IC values less than that of standard chemotherapeutic agents like doxorubicin .

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| Oxadiazole derivative | <1.61 | Jurkat cells |

| Doxorubicin | Reference value | Jurkat cells |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are crucial for the biological activity of oxadiazole derivatives:

- Presence of Electron-Withdrawing Groups : These groups enhance the cytotoxicity against cancer cells.

- Substitution Patterns : Methyl or halogen substitutions on the phenyl rings significantly affect the activity profile .

Case Studies

- Study on Antimicrobial Properties : A recent investigation synthesized several thiazole/oxadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted that modifications in the side chains greatly influenced their efficacy .

- Anticancer Evaluation : Another study focused on a series of oxadiazole derivatives, demonstrating their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Q & A

Q. What are the common synthetic routes for preparing 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Step 1 : Condensation of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine under reflux (4–6 hours), monitored by TLC for reaction completion .

- Step 2 : Thioether formation by reacting the intermediate with 2-bromophenyl derivatives under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Recrystallization from pet-ether or DMSO/water mixtures improves yield (typically 70–85%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and bonding (e.g., δ 7.32–7.86 ppm for aromatic protons) .

- FTIR : Peaks at 1650–1700 cm (C=O stretch) and 1250–1300 cm (C-S stretch) validate functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 527.8) confirm molecular weight .

- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 66.4° between aromatic rings) .

Q. How can researchers determine solubility parameters for this compound in various solvents?

Methodological Answer:

- Experimental Titration : Measure solubility in acetone, ethanol, and water by gradual addition of solvent to saturated solutions until precipitation occurs .

- Partition Coefficient (LogP) : Use HPLC to estimate hydrophobicity, which correlates with membrane permeability in biological assays .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during synthesis?

Methodological Answer:

- Catalyst Optimization : Use carbodiimide coupling agents (e.g., EDC·HCl) to enhance amide bond formation efficiency .

- Temperature Control : Reflux at 90°C for 3–4 hours minimizes side reactions (e.g., oxadiazole ring degradation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates .

Q. How does the molecular structure influence biological activity, particularly antimicrobial properties?

Methodological Answer:

- Thiadiazole/Oxadiazole Rings : Act as hydrogen bond acceptors, disrupting bacterial cell wall synthesis .

- Halogen Substituents : The 2-bromophenyl and 2-chlorophenyl groups enhance lipophilicity, improving penetration into microbial membranes .

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show higher MIC values (e.g., 8 µg/mL against S. aureus) compared to unsubstituted analogs .

Q. What computational approaches model electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge transfer properties and redox stability .

- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., oxadiazole sulfur) for predicting nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with bacterial dihydrofolate reductase) to rationalize inhibition mechanisms .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves dihedral angles (e.g., 40.0° twist between acetamide and 2-chlorophenyl groups) and validates hydrogen-bonding networks (N–H⋯O interactions) .

- Comparative Analysis : Overlay crystal structures of analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives) to identify steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.